2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol
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Overview
Description
2-Methoxy-3-methyl-[1,1’-biphenyl]-4-ol is an organic compound belonging to the biphenyl family It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-[1,1’-biphenyl]-4-ol can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Grignard Reaction: This method involves the reaction of aryl magnesium bromide with an appropriate electrophile, followed by hydrolysis to yield the desired biphenyl derivative.
Industrial Production Methods
Industrial production of 2-Methoxy-3-methyl-[1,1’-biphenyl]-4-ol often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methoxy-3-methyl-[1,1’-biphenyl]-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybiphenyl: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
3-Methylbiphenyl:
4’-Methoxy-2-methyl-1,1’-biphenyl: A positional isomer with different substitution patterns, leading to variations in its chemical behavior.
Uniqueness
2-Methoxy-3-methyl-[1,1’-biphenyl]-4-ol is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-methoxy-2-methyl-4-phenylphenol |
InChI |
InChI=1S/C14H14O2/c1-10-13(15)9-8-12(14(10)16-2)11-6-4-3-5-7-11/h3-9,15H,1-2H3 |
InChI Key |
OOMMAFPHXCSKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C2=CC=CC=C2)O |
Origin of Product |
United States |
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